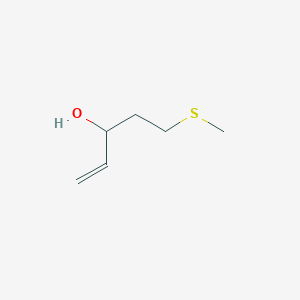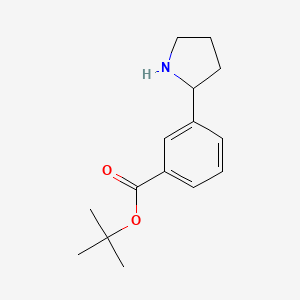
2-Pyrazinepropanenitrile, 6-chloro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Pyrazinepropanenitrile, 6-chloro- is a chemical compound with the molecular formula C7H6ClN3. It is a derivative of pyrazine, a nitrogen-containing heterocyclic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Pyrazinepropanenitrile, 6-chloro- can be achieved through several methods. One common approach involves the reaction of 6-chloropyrazine-2-carboxylic acid with a suitable nitrile source under specific conditions. Another method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction .
Industrial Production Methods: For industrial production, the compound can be synthesized using scalable methods that ensure high yield and purity. The process typically involves the use of robust reaction conditions and efficient purification techniques to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Pyrazinepropanenitrile, 6-chloro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazinecarboxylic acids, while reduction can produce pyrazineamines .
Scientific Research Applications
2-Pyrazinepropanenitrile, 6-chloro- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological systems and interactions due to its nitrogen-containing heterocyclic structure.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials
Mechanism of Action
The mechanism of action of 2-Pyrazinepropanenitrile, 6-chloro- involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of various enzymes and receptors, affecting biological processes at the molecular level. The exact mechanism depends on the specific application and the biological system being studied .
Comparison with Similar Compounds
2-Amino-6-chloropyrazine: Another pyrazine derivative with similar structural features.
6-Chloropyrazine-2-carboxylic acid: A related compound with a carboxylic acid group instead of a nitrile group.
2-Chloro-6-propylaminopyrazine: A compound with a propylamine group attached to the pyrazine ring
Uniqueness: Its nitrile group and chlorine atom provide versatile sites for further chemical modifications, making it a valuable intermediate in synthetic chemistry .
Properties
CAS No. |
1260879-38-6 |
|---|---|
Molecular Formula |
C7H6ClN3 |
Molecular Weight |
167.59 g/mol |
IUPAC Name |
3-(6-chloropyrazin-2-yl)propanenitrile |
InChI |
InChI=1S/C7H6ClN3/c8-7-5-10-4-6(11-7)2-1-3-9/h4-5H,1-2H2 |
InChI Key |
PRRVPJDCHBTOJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=C(C=N1)Cl)CCC#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![benzyl (2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoate](/img/structure/B13517174.png)
![Benzyl 8-hydroxy-1-azaspiro[4.5]decane-1-carboxylate](/img/structure/B13517176.png)
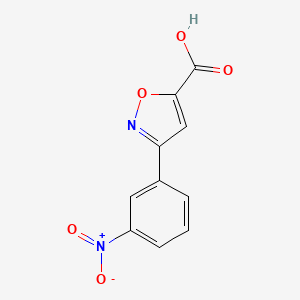
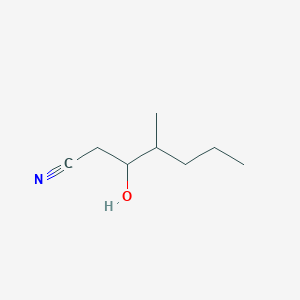


![Tert-butyl 1-(hydroxymethyl)-5-(2-thienyl)-3-azabicyclo[3.1.1]heptane-3-carboxylate](/img/structure/B13517198.png)
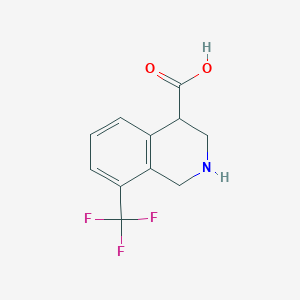
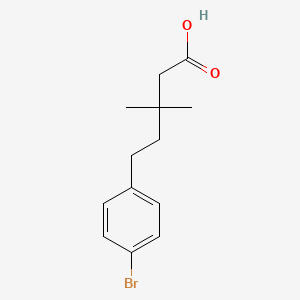
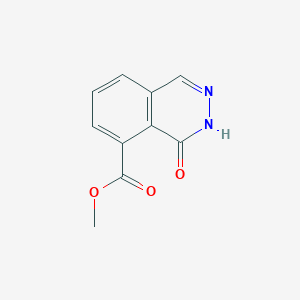
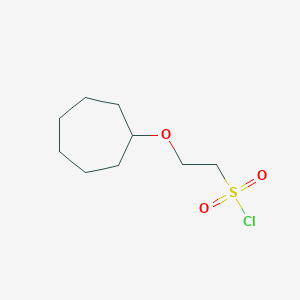
![2-[(3,5-Dimethyl-1,2-oxazol-4-yl)sulfanyl]ethan-1-amine hydrochloride](/img/structure/B13517245.png)
